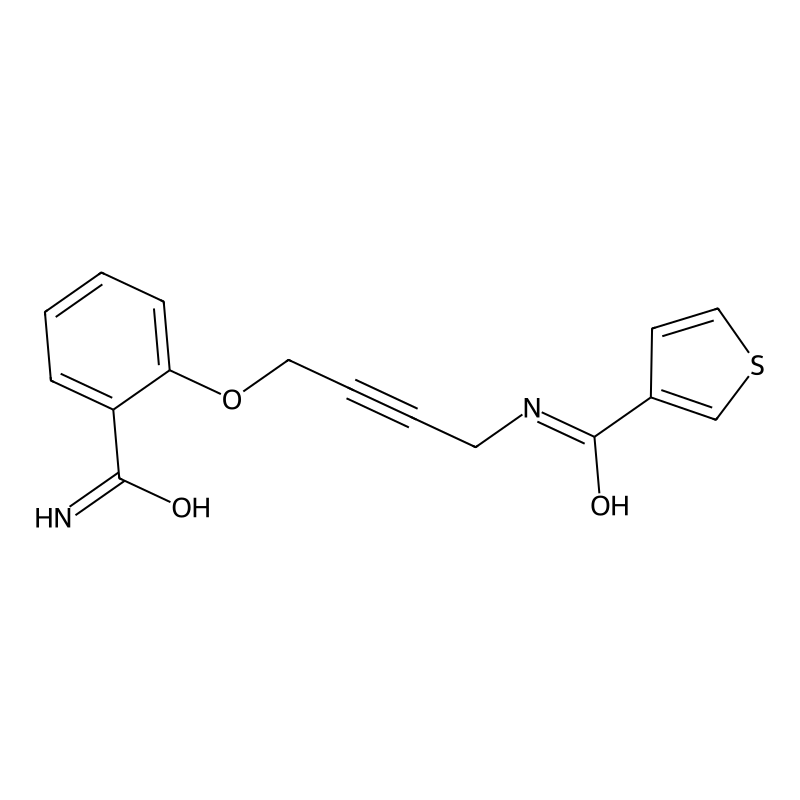

N-(4-(2-carbamoylphenoxy)but-2-yn-1-yl)thiophene-3-carboxamide

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

N-(4-(2-carbamoylphenoxy)but-2-yn-1-yl)thiophene-3-carboxamide is a synthetic compound characterized by its unique structural features, which include a thiophene ring, a phenoxy group, and a carbamoyl substituent. The compound's molecular formula is C15H16N2O3S, indicating the presence of carbon, hydrogen, nitrogen, oxygen, and sulfur atoms. The compound's structure suggests potential applications in medicinal chemistry due to the presence of functional groups that may interact with biological targets.

The chemical reactivity of N-(4-(2-carbamoylphenoxy)but-2-yn-1-yl)thiophene-3-carboxamide can be explored through various reactions typical for amides and thiophenes. Key reactions may include:

- Hydrolysis: The amide bond can undergo hydrolysis under acidic or basic conditions, leading to the formation of the corresponding carboxylic acid and amine.

- Substitution Reactions: The thiophene ring can participate in electrophilic substitution reactions, allowing for further functionalization.

- Coupling Reactions: The compound may be involved in coupling reactions with other electrophiles or nucleophiles, potentially leading to derivatives with enhanced biological activity.

Preliminary studies suggest that N-(4-(2-carbamoylphenoxy)but-2-yn-1-yl)thiophene-3-carboxamide exhibits biological activity that could be relevant in pharmacology. Compounds with similar structures have shown:

- Anticancer Properties: Many thiophene derivatives have been reported to inhibit cancer cell proliferation.

- Anti-inflammatory Effects: Some related compounds exhibit anti-inflammatory properties, making them potential candidates for treating inflammatory diseases.

- Antimicrobial Activity: The presence of the phenoxy and carbamoyl groups may enhance the compound's ability to interact with microbial targets.

The synthesis of N-(4-(2-carbamoylphenoxy)but-2-yn-1-yl)thiophene-3-carboxamide typically involves multi-step organic synthesis techniques. A general synthetic route may include:

- Formation of the Thiophene Ring: Starting from a suitable precursor, the thiophene ring can be synthesized through cyclization reactions.

- Introduction of the Carbamoyl Group: The carbamoyl moiety can be introduced via amination or acylation methods.

- Coupling with Phenoxybutyne: The final step involves coupling the thiophene derivative with a phenoxybutyne compound to form the target amide.

N-(4-(2-carbamoylphenoxy)but-2-yn-1-yl)thiophene-3-carboxamide has potential applications in various fields:

- Pharmaceuticals: Due to its biological activity, it could serve as a lead compound in drug development for cancer or inflammatory diseases.

- Agricultural Chemistry: Similar compounds are often explored for their potential as agrochemicals or pesticides.

Interaction studies are crucial for understanding how N-(4-(2-carbamoylphenoxy)but-2-yn-1-yl)thiophene-3-carboxamide interacts with biological targets. These studies may involve:

- Binding Affinity Assessments: Evaluating how well the compound binds to specific receptors or enzymes associated with disease pathways.

- Mechanistic Studies: Investigating the biochemical pathways affected by the compound can provide insights into its therapeutic potential.

Several compounds share structural similarities with N-(4-(2-carbamoylphenoxy)but-2-yn-1-yl)thiophene-3-carboxamide. These include:

| Compound Name | Structure Features | Notable Activity |

|---|---|---|

| N-(4-phenybutanoyl)thiophene | Thiophene ring and butanamide | Anticancer properties |

| N-(4-hydroxyphenyl)thiophene | Hydroxy group on phenyl | Antioxidant activity |

| 2-carbamoylbenzoic acid | Carbamoyl group on benzoic acid | Anti-inflammatory effects |

Uniqueness of N-(4-(2-carbamoylphenoxy)but-2-yn-1-yl)thiophene-3-carboxamide

This compound is unique due to its specific combination of a thiophene core and a phenoxybutyne substituent, which may enhance its binding affinity and biological activity compared to its analogs. The presence of both electron-donating and electron-withdrawing groups allows for diverse interactions within biological systems, potentially leading to novel therapeutic applications.